Montadial

Description

Historical Context and Initial Discovery of Montadial

The first documented isolation and characterization of this compound A was reported in 1999 by a team of researchers including B. Sontag, N. Arnold, W. Steglich, and T. Anke. nih.govibwf.de Their findings, published in the Journal of Natural Products, described a new cytotoxic metabolite obtained from the polypore fungus Bondarzewia montana. nih.govnpatlas.org The structure of the compound was determined using spectroscopic methods. nih.gov A notable characteristic observed during its initial study was its reaction to potassium hydroxide (B78521) (KOH), which results in a distinct yellow color. nih.govcifor-icraf.org

Natural Occurrence and Mycological Origin of this compound A from Bondarzewia montana

This compound A is a natural secondary metabolite produced by the fungus Bondarzewia montana. nih.gove4journal.com This organism is a species of polypore, a group of fungi characterized by the pores on the underside of their fruiting bodies. nih.gov The genus Bondarzewia belongs to the family Bondarzewiaceae within the order Russulales. cifor-icraf.orgnamyco.org While some literature uses the synonymous name Bondarzewia mesenterica, the original isolation of this compound A was specifically attributed to a specimen identified as B. montana. nih.govnamyco.org Fungi, particularly Basidiomycota like Bondarzewia, are recognized as a prolific source of secondary metabolites, which are compounds not essential for primary growth but often possessing unique biological activities. acs.org

Chemical Classification of this compound A: Meroterpenoid and Monoterpene

Chemically, this compound A is classified as a meroterpenoid. nih.govscispace.com Meroterpenoids are hybrid natural products of mixed biosynthetic origin. mdpi.commdpi.com Their structures are derived in part from a terpenoid pathway and in part from other biosynthetic routes, most commonly involving polyketides. mdpi.combeilstein-journals.org This combination of biosynthetic pathways contributes to a high degree of structural diversity within this class of molecules. mdpi.combeilstein-journals.org

More specifically, this compound A is considered a rare example of a cytotoxic monoterpene. acs.org Monoterpenes are a subclass of terpenes built from two isoprene (B109036) units. mdpi.com While terpenes are a widespread class of natural products, those exhibiting significant cytotoxicity are of particular interest to researchers. acs.org

Table 1: Chemical Classification of this compound A

| Classification Level | Description | Relevance to this compound A |

| Class | Meroterpenoid | A hybrid natural product with a mixed biosynthetic origin, part terpenoid, part polyketide. nih.govmdpi.combeilstein-journals.org |

| Subclass | Monoterpene | A terpene consisting of two isoprene units; this compound A is a rare cytotoxic example of this group. mdpi.comacs.org |

Significance of this compound A in Natural Product Chemistry Research

The significance of this compound A in the field of natural product chemistry is multifaceted. Natural products are historically a crucial source of therapeutic agents and provide structural diversity that inspires drug discovery and development. numberanalytics.comnih.gov The synthesis of complex molecules found in nature is a key area of organic chemistry, offering insights into chemical reactivity and enabling the creation of new compounds with potential applications. openaccessjournals.com

This compound A contributes to this field in several ways:

Novelty and Structural Diversity : As a newly identified meroterpenoid at the time of its discovery, it expanded the known chemical diversity of fungal metabolites. nih.govbeilstein-journals.org Its unique structure as a cytotoxic monoterpene makes it a noteworthy subject for chemical and biological investigation. mdpi.comacs.org

Source of Bioactive Compounds : The cytotoxic properties of this compound A against lymphocytic leukemia L1210 and human leukemia HL-60 cells established it as a compound of interest for potential antineoplastic applications. nih.govacs.org The study of such bioactive compounds from natural sources is a fundamental aspect of the search for new drug leads. acs.orgnih.gov

Chemotaxonomic Importance : The study of secondary metabolites like this compound A can sometimes provide insights into the taxonomic relationships between organisms. For instance, the presence of certain compounds can be characteristic of a particular fungal order, such as stearoyl-velutinal in the Russulales, the same order Bondarzewia belongs to. cifor-icraf.org

Table 2: Research Significance of this compound A

| Area of Significance | Details |

| Chemical Novelty | Represents a unique meroterpenoid structure, expanding the library of known fungal natural products. nih.gov |

| Biological Activity | Exhibits cytotoxic effects against specific cancer cell lines, making it a subject for drug discovery research. nih.govacs.org |

| Contribution to Mycology | Adds to the chemical knowledge of the genus Bondarzewia and the order Russulales. cifor-icraf.orgacs.org |

| Template for Synthesis | Serves as a target for natural product synthesis, a field that drives innovation in organic chemistry. openaccessjournals.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

247132-16-7 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

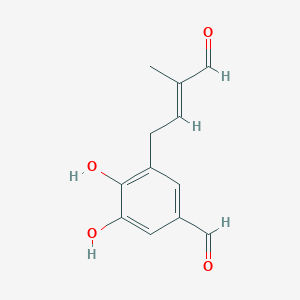

3,4-dihydroxy-5-[(E)-3-methyl-4-oxobut-2-enyl]benzaldehyde |

InChI |

InChI=1S/C12H12O4/c1-8(6-13)2-3-10-4-9(7-14)5-11(15)12(10)16/h2,4-7,15-16H,3H2,1H3/b8-2+ |

InChI Key |

GYXDZVGSSXSODD-KRXBUXKQSA-N |

SMILES |

CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C=O |

Isomeric SMILES |

C/C(=C\CC1=C(C(=CC(=C1)C=O)O)O)/C=O |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C=O |

Other CAS No. |

247132-16-7 |

Synonyms |

montadial A |

Origin of Product |

United States |

Isolation and Chromatographic Purification Methodologies for Montadial a

Extraction Protocols from Fungal Biomass

The initial step in isolating Montadial A involves the careful extraction of the compound from the fungal biomass of Bondarzewia montana, a rare white-rot fungus typically found at the base of Abies and other conifers. semanticscholar.orgscispace.com The general procedure for extracting secondary metabolites like this compound A from fungal sources involves solvent-based extraction methods to separate the desired compounds from the cellular matrix.

The process commences with the cultivation of the fungus, either through solid-state fermentation on a substrate like rice or in a liquid culture medium. nih.govnih.gov Once a sufficient amount of fungal biomass (mycelia) is obtained, it is harvested. The extraction is then carried out using organic solvents. A common approach involves the maceration and extraction of the fungal material with a polar solvent such as methanol (B129727) or acetone, followed by a subsequent extraction with a less polar solvent like ethyl acetate (B1210297) to partition the compounds of interest. cityu.edu.hk This multi-step solvent extraction is designed to efficiently capture a wide range of secondary metabolites, including meroterpenoids. The resulting crude extract, a complex mixture of various compounds, is then concentrated under reduced pressure to yield a residue that is ready for chromatographic purification.

| Step | Description | Purpose |

| 1. Fungal Cultivation | Growth of Bondarzewia montana on a suitable solid or in a liquid medium. | To generate sufficient biomass containing this compound A. |

| 2. Harvesting | Collection of the fungal mycelia from the growth medium. | To separate the biomass from the culture substrate. |

| 3. Solvent Extraction | The fungal biomass is subjected to extraction with organic solvents (e.g., methanol, ethyl acetate). | To isolate the crude mixture of secondary metabolites, including this compound A, from the fungal cells. |

| 4. Concentration | The solvent from the crude extract is evaporated under reduced pressure. | To obtain a concentrated residue of the extracted compounds for further purification. |

Chromatographic Separation Techniques for this compound A

Following the initial extraction, the crude extract containing this compound A undergoes a series of chromatographic separations to isolate the pure compound from a complex mixture of other metabolites. Chromatography is a powerful technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. cityu.edu.hk

For the purification of fungal meroterpenoids, a combination of different chromatographic methods is often employed. A typical workflow begins with column chromatography using a silica (B1680970) gel stationary phase. The crude extract is loaded onto the column, and a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used as the mobile phase. semanticscholar.org This initial separation step fractionates the crude extract into several less complex mixtures based on the polarity of the constituent compounds. Each fraction is then analyzed, for instance by thin-layer chromatography (TLC), to identify the fractions containing the compound of interest.

Preparative High-Performance Liquid Chromatography (HPLC) Applications

Fractions that show the presence of this compound A are then subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC). Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture in larger quantities. researchgate.net

In the case of this compound A purification, a reversed-phase HPLC column (e.g., a C18 column) is commonly used. The sample is injected into the HPLC system, and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. nih.gov By using either an isocratic (constant solvent composition) or a gradient (changing solvent composition) elution, compounds are separated based on their hydrophobicity. The effluent from the column is monitored by a detector (e.g., a UV detector), and the fractions corresponding to the peaks of interest are collected. This process can be repeated to achieve a high degree of purity for this compound A.

| Technique | Stationary Phase | Mobile Phase (Example) | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Polarity |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water Gradient | Hydrophobicity |

Challenges in Isolating Minor Analogues and Related Compounds

A significant challenge in the isolation of natural products like this compound A is the presence of minor analogues and other closely related compounds within the fungal extract. These analogues often have very similar chemical structures and, consequently, similar chromatographic behaviors to the main compound. This makes their separation extremely difficult.

The co-elution of these minor compounds with this compound A during chromatographic separation can lead to difficulties in obtaining a completely pure sample. To overcome this, highly efficient HPLC columns with smaller particle sizes and optimized mobile phase gradients are necessary. Techniques such as recycling preparative HPLC, where the eluent is passed through the column multiple times, can also be employed to enhance the separation of closely related compounds. researchgate.net The identification and characterization of these minor analogues often require sensitive analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their structures.

Structural Elucidation and Stereochemical Analysis of Montadial a

Application of Advanced Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) in Montadial A Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural determination of organic compounds like this compound A. scispace.comfiveable.meanu.edu.auintertek.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments provide invaluable data. ¹H NMR spectra reveal the types of hydrogen atoms present, their chemical environments, and their connectivity through spin-spin coupling patterns. acs.orgfiveable.me For this compound A, the ¹H NMR spectrum in CD₃OD exhibits characteristic signals, including two aldehyde protons at δ 9.38 and 9.67, and aromatic meta-protons appearing as doublets at δ 7.22 and 7.26 (J = 1.8 Hz). A triplet of quartets at δ 6.75 (J = 7.5, 1.2 Hz) is indicative of an olefinic proton coupled to a methylene (B1212753) group and allylically coupled to a methyl group. acs.org

¹³C NMR spectroscopy provides information about the carbon skeleton, revealing the different types of carbon atoms and their hybridization states. fiveable.meintertek.com Analysis of the ¹³C NMR spectrum, often coupled with distortionless enhancement by polarization transfer (DEPT) experiments, helps in assigning carbon signals to specific functional groups and structural fragments.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between atoms and mapping the carbon-hydrogen framework. fiveable.meacs.orgresearchgate.net COSY experiments show correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. fiveable.me HMBC experiments reveal correlations between protons and carbons separated by multiple bonds, providing crucial information for piecing together the molecular structure, including the positions of quaternary carbons and the arrangement of functional groups. researchgate.net Studies on this compound A have utilized 1D TOCSY, COSY-DQF, HSQC, and HMBC experiments to elucidate its structure. acs.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and provide information about its fragmentation pattern, which can aid in structural identification. scispace.comfiveable.meintertek.comwikipedia.orglibretexts.org High-Resolution Electron Ionization Mass Spectrometry (HREIMS) of this compound A shows a molecular ion peak at m/z 220.0734, which corresponds to a molecular formula of C₁₂H₁₂O₄. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. acs.orgintertek.comlibretexts.org This hyphenated technique is particularly useful for analyzing complex mixtures and volatile or semi-volatile compounds. GC-MS analysis of this compound A, particularly after trimethylsilylation, has been employed. The formation of a tris(trimethylsilyl) derivative with an m/z of 436 was observed, suggesting the presence of three silylatable groups. acs.org This observation, along with the molecular formula, provides further support for the proposed structure.

Identification of Core Structural Features: Prenyl Unit and Phenolic Derivative

Research indicates that this compound A is a meroterpenoid, a class of natural products derived from both terpenoid and polyketide or shikimate pathways. acs.orgscispace.com A key aspect of its structure is the presence of a prenyl unit linked to a phenolic derivative. scispace.comresearchgate.net Prenylation, the addition of a prenyl group (a five-carbon isoprenoid unit), is a common modification in natural product biosynthesis and contributes to the structural diversity and biological activity of many compounds. nih.govmuni.cz The phenolic derivative provides an aromatic core to the molecule. The combination of these two distinct structural elements is characteristic of this compound A and influences its chemical and biological properties.

Spectroscopic Markers for this compound A

Specific spectroscopic signals serve as markers for the presence and structural characteristics of this compound A. The Infrared (IR) spectrum of this compound A (KBr) shows absorption bands indicative of key functional groups, including a broad band at 3421 cm⁻¹ and a band at 1304 cm⁻¹, suggesting the presence of hydroxyl (OH) groups. acs.org Strong absorption bands at 1677 cm⁻¹ (s) and 1593 cm⁻¹ (m) are characteristic of α,β-unsaturated carbonyl groups, consistent with the aldehyde functionalities identified by NMR. acs.org

In the ¹H NMR spectrum, the distinct signals for the two aldehyde protons at δ 9.38 and 9.67 are highly characteristic markers. acs.org The pattern of aromatic protons and the signals associated with the prenyl unit (including the olefinic proton and methyl group) also serve as important spectroscopic fingerprints for this compound A. acs.org The UV maximum of this compound A in methanol (B129727) is observed at 312 nm, which shifts to 351 nm upon treatment with a base, indicating the presence of a phenolic hydroxyl group that undergoes deprotonation. acs.org This color reaction with bases, resulting in an intense yellow color, is also a notable characteristic. acs.orgnih.govddtjournal.comcifor-icraf.org

NMR Spectroscopic Data for this compound A (in CD₃OD)

| Type of Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde H | 9.38 | s | - |

| Aldehyde H | 9.67 | s | - |

| Aromatic H | 7.22 | d | 1.8 |

| Aromatic H | 7.26 | d | 1.8 |

| Olefinic H | 6.75 | tq | 7.5, 1.2 |

Mass Spectrometric Data for this compound A

| Technique | Ion Type | m/z | Corresponding Formula |

| HREIMS | [M]⁺ | 220.0734 | C₁₂H₁₂O₄ |

| GC-MS* | Derivative | 436 | Tris(trimethylsilyl) |

*Data for the trimethylsilylated derivative.

IR Spectroscopic Data for this compound A (in KBr)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3421 | OH |

| 1304 | OH |

| 1677 | α,β-unsaturated C=O |

| 1593 | α,β-unsaturated C=O |

UV Spectroscopic Data for this compound A

| Solvent | λmax (nm) |

| MeOH | 312 |

| MeOH + Base | 351 |

This compound A is a fungal meroterpenoid, a class of natural products derived from a hybrid biosynthetic pathway involving both polyketide and terpenoid precursors. Research into the biosynthesis of fungal meroterpenoids, including compounds structurally related to this compound A, provides insights into the potential enzymatic and genetic machinery involved in its formation. This compound A has been isolated from Bondarzewia species uni-muenchen.de.

Biosynthetic Pathways and Precursor Studies of Montadial a

Proposed Biosynthetic Routes for Meroterpenoids in Fungi

The biosynthesis of fungal meroterpenoids generally follows a pattern that begins with the formation of a non-terpenoid precursor, often a polyketide, which is then prenylated by a terpenoid moiety chemrxiv.orgrsc.org. This prenylation step is typically followed by epoxidation of the prenyl group and a cyclization cascade initiated by protonation of the epoxide chemrxiv.orgrsc.orgnih.gov. This cascade leads to the formation of the characteristic meroterpenoid core structure chemrxiv.org.

A common non-terpenoid precursor in the biosynthesis of many fungal meroterpenoids, including those structurally related to Montadial A, is 3,5-dimethylorsellinic acid (DMOA) beilstein-journals.orgmdpi.comacs.orgnih.gov. DMOA is synthesized by a non-reducing polyketide synthase (NR-PKS) mdpi.comnih.gov. The terpenoid precursor is often farnesyl pyrophosphate (FPP), a C15 isoprenoid unit beilstein-journals.orgnih.gov. The prenyltransferase (PT) enzyme catalyzes the C-alkylation of the polyketide precursor (e.g., DMOA) with the terpenoid moiety (e.g., FPP) mdpi.comnih.gov.

Following prenylation, the farnesyl moiety typically undergoes epoxidation catalyzed by a flavin-dependent monooxygenase (FMO) rsc.orgnih.gov. The resulting epoxide is then a substrate for a terpene cyclase (CYC), which catalyzes a protonation-initiated cyclization, forming the complex ring system of the meroterpenoid core beilstein-journals.orgrsc.orgnih.gov. Subsequent tailoring reactions, mediated by various enzymes, further modify the cyclized intermediate to yield the final diverse meroterpenoid structures beilstein-journals.orgacs.orgnih.gov.

Data Table 1: General Proposed Early Biosynthetic Steps for Fungal Meroterpenoids

| Step | Enzyme Class | Substrate Examples | Product Examples |

| Polyketide Synthesis | Non-reducing Polyketide Synthase (NR-PKS) | Acetyl-CoA, Malonyl-CoA, SAM | 3,5-Dimethylorsellinic Acid (DMOA) |

| Prenylation | Prenyltransferase (PT) | DMOA, Farnesyl Pyrophosphate (FPP) | Prenylated DMOA (e.g., Farnesyl-DMOA) beilstein-journals.org |

| Epoxidation | Flavin-dependent Monooxygenase (FMO) | Prenylated DMOA | Epoxidized Prenylated DMOA (e.g., Epoxyfarnesyl-DMOA) acs.org |

| Terpene Cyclization | Terpene Cyclase (CYC) | Epoxidized Prenylated DMOA | Cyclized Meroterpenoid Core |

Enzymatic and Metabolic Steps in this compound A Formation

While specific enzymatic steps directly leading to this compound A have not been fully elucidated in the provided search results, the biosynthesis is expected to follow the general scheme for fungal meroterpenoids derived from DMOA and FPP beilstein-journals.orgacs.orgnih.gov. The initial steps would likely involve the synthesis of DMOA by a PKS and its prenylation with FPP by a PT nih.gov.

Following the core cyclization catalyzed by a terpene cyclase, a variety of tailoring enzymes would be involved in the subsequent metabolic steps to form the specific structure of this compound A acs.orgnih.gov. These enzymes can include monooxygenases (such as α-ketoglutarate-dependent dioxygenases and cytochrome P450 monooxygenases), dehydrogenases/reductases, methyltransferases, and acetyltransferases beilstein-journals.orgacs.orgnih.govacs.org. These enzymes catalyze reactions such as hydroxylations, oxidations, reductions, methylations, and acylations, contributing to the structural complexity and diversity observed in meroterpenoids beilstein-journals.orgacs.orgnih.gov.

For example, studies on austinol biosynthesis have identified an α-ketoglutarate-dependent oxygenase (AusE) involved in post-cyclization modifications nih.gov. Similarly, research on atlantinone B biosynthesis highlighted the role of a multifunctional cytochrome P450 enzyme (AtlD) in unique ring formation and hydroxylation acs.org. The precise sequence and action of such tailoring enzymes would determine the final structure of this compound A. nih.gov

Data Table 2: Examples of Enzymatic Activities in Fungal Meroterpenoid Tailoring

| Enzyme Class | Catalyzed Reaction Examples | Role in Biosynthesis |

| α-ketoglutarate-dependent Dioxygenases | Hydroxylation, ring formation nih.gov | Post-cyclization modification, increasing complexity nih.gov |

| Cytochrome P450 Monooxygenases | Hydroxylation, ring formation acs.org | Post-cyclization modification, structural diversification beilstein-journals.org |

| Short-chain Dehydrogenases/Reductases (SDR) | Reduction, oxidation acs.org | Modification of functional groups acs.org |

| Methyltransferases (MT) | Methyl group addition acs.org | Modification of hydroxyl or carboxyl groups acs.org |

| Flavin-dependent Monooxygenases (FMO) | Epoxidation, oxidation rsc.orgnih.gov | Introduction of oxygen functionalities rsc.orgnih.gov |

Genetic Determinants of this compound A Biosynthesis (Conceptual)

The genes encoding the enzymes responsible for fungal meroterpenoid biosynthesis are typically organized into biosynthetic gene clusters (BGCs) in the fungal genome mdpi.comnih.gov. These clusters facilitate the coordinated expression of the genes required for the production of a specific secondary metabolite mdpi.com. Based on the understanding of other fungal meroterpenoid pathways, the genetic determinants for this compound A biosynthesis would conceptually include genes encoding:

A non-reducing polyketide synthase (NR-PKS) for the synthesis of the polyketide precursor (likely DMOA). mdpi.comnih.gov

A prenyltransferase (PT) to attach the terpenoid moiety (likely FPP) to the polyketide precursor. mdpi.comnih.gov

A flavin-dependent monooxygenase (FMO) for epoxidation of the prenyl chain. rsc.orgnih.gov

A terpene cyclase (CYC) for the cyclization of the epoxidized prenyl moiety. beilstein-journals.orgrsc.orgnih.gov

Various tailoring enzymes, such as monooxygenases (including α-ketoglutarate-dependent dioxygenases and cytochrome P450s), dehydrogenases/reductases, methyltransferases, and potentially other enzymes, to carry out the late-stage modifications that define the specific structure of this compound A. beilstein-journals.orgacs.orgnih.govacs.org

The organization and regulation of these genes within a BGC would govern the production of this compound A. mdpi.com While the specific BGC for this compound A has not been detailed in the provided information, its identification and characterization would involve genomic analysis of the producing fungus (Bondarzewia species) to locate the cluster containing homologs of known meroterpenoid biosynthetic genes. uni-muenchen.de Gene knockout or overexpression experiments, along with in vitro enzymatic assays, would be necessary to confirm the function of each gene within the cluster and fully elucidate the biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for Montadial a and Analogues

Total Synthesis Approaches to Montadial A

The total synthesis of complex natural products like this compound A is a significant challenge in organic chemistry. While the provided search results mention this compound A's isolation and cytotoxic properties, specific details on its total synthesis approaches are not extensively detailed within the immediate results. However, the successful total synthesis of natural products is often reported in chemical literature to confirm proposed structures and provide access to larger quantities for further study. The synthesis of other complex natural products, including meroterpenoids and related structures like montanine-type alkaloids, has been achieved through various synthetic strategies, often employing biomimetic approaches or key cascade reactions. These syntheses frequently involve the construction of complex ring systems and the precise installation of functional groups characteristic of these natural product classes.

Synthetic Methodologies for Related Meroterpenoid Structures

Meroterpenoids exhibit significant structural diversity due to their hybrid biosynthetic origins. Synthetic methodologies for this class of compounds often involve strategies that mimic proposed biosynthetic pathways or utilize powerful synthetic transformations to assemble the complex carbon skeletons. Approaches to related meroterpenoid structures have included dearomatization followed by polyene cyclization, providing access to diverse frameworks. Transition metal-catalyzed C-H functionalization has also been highlighted as a straightforward method for constructing structural motifs found in meroterpenoid-like compounds. The synthesis of marine meroterpenoids with aureane and avarane skeletons, for example, has been approached using unified strategies involving key rearrangement steps. These synthetic efforts contribute to the ability to generate libraries of meroterpenoid derivatives for further investigation.

Derivatization for Analytical and Mechanistic Studies

Derivatization is a common technique in chemical analysis and mechanistic studies to modify a compound's properties for improved detection, separation, or to probe its reactivity.

Formation of Trimethylsilyl (B98337) Derivatives for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, polar compounds like many natural products, including this compound A with its hydroxyl groups, may require derivatization to increase their volatility and improve their chromatographic behavior on GC columns. Trimethylsilylation (TMS derivatization) is a widely used method for this purpose, where active hydrogens in hydroxyl, amine, and thiol groups are replaced by trimethylsilyl moieties. This process typically involves reaction with silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). TMS derivatives are generally less polar and more volatile, making them suitable for GC-MS analysis. The resulting mass spectra of TMS derivatives often show characteristic fragmentation patterns, including the loss of a methyl group from the TMS moiety or the cleavage of the silyl (B83357) ether bond, which can aid in structural identification.

Reactivity of Electrophilic Warheads in this compound A

The structure of this compound A features functional groups that can act as electrophilic centers or "warheads". Electrophilic warheads are chemical moieties that can react with nucleophilic residues, such as cysteine or lysine, in biological targets, leading to the formation of a covalent bond. This covalent interaction can result in potent and prolonged inhibition of the target. The reactivity of these electrophilic centers is crucial for their biological activity and can be influenced by their chemical environment and the presence of activating groups. While the specific electrophilic warheads in this compound A are not explicitly detailed in the search results, the presence of aldehyde functionalities, as suggested by the name "this compound", could contribute to its electrophilic character. Aldehydes can undergo reactions with nucleophiles, such as the formation of imines or acetals. The cytotoxic effects observed for this compound A could potentially be related to the reactivity of such electrophilic centers with biological macromolecules. Studies on the reactivity of electrophilic warheads often involve assessing their reaction with model nucleophiles like glutathione (B108866) (GSH) to understand their potential for off-target interactions.

Compound Table

| Compound Name | PubChem CID |

| This compound A | Not Available (CID not found in search results) |

| Montanin A | 442061 |

| Montamide A | 169492588 |

| Malondialdehyde (MDA) | 8449 |

| Glutathione (GSH) | 124883 |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 6518 |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | 27594 |

| Ergosterol | 5035 |

Interactive Data Table (Example - based on hypothetical GC-MS data for TMS derivatives)

| Derivative | Molecular Formula (Hypothetical TMSx Derivative) | Retention Index (Hypothetical) | Characteristic MS Fragments (m/z) (Hypothetical) |

| This compound A TMS1 | C22H28O4Si | Value 1 | [M-15]+, 73, fragments related to the this compound skeleton |

| This compound A TMS2 | C25H36O4Si2 | Value 2 | [M-15]+, 73, 147, fragments related to the this compound skeleton |

| This compound A TMS3 | C28H44O4Si3 | Value 3 | [M-15]+, 73, 147, 221, fragments related to the this compound skeleton |

(This is a conceptual representation of an interactive table. In a live environment, users could potentially sort, filter, or click on entries for more details.)

Mechanisms of Biological Activity of Montadial a at the Cellular and Molecular Level

In Vitro Cytotoxic Activity against Cell Lines

Montadial A has demonstrated significant cytotoxic effects against specific cancer cell lines in laboratory studies. researchgate.netacs.org This activity is a key indicator of its potential as an antineoplastic agent. nih.gov The cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process, such as cell growth, by 50%.

Research has shown that this compound A exhibits cytotoxic activity against murine lymphocytic leukemia L1210 cells. researchgate.netacs.org In vitro assays determined that this compound A has an IC₅₀ value of 10 μg/mL against this cell line. acs.orgumanitoba.ca The L1210 cell line is a widely used model in the initial screening and study of potential anti-cancer compounds. researchgate.netscispace.com

This compound A has shown even more potent cytotoxic activity against the promyelocytic human leukemia HL60 cell line. researchgate.netacs.org Studies have reported an IC₅₀ value of 5 μg/mL for this compound A in HL60 cells. acs.orgumanitoba.ca The HL60 cell line is a valuable model for studying the differentiation and apoptosis of myeloid cells, and the stronger activity in these cells suggests a degree of selectivity in the compound's cytotoxic effects. researchgate.netnih.govnih.gov

| Cell Line | Description | This compound A IC₅₀ Value | Reference |

|---|---|---|---|

| L1210 | Murine Lymphocytic Leukemia | 10 μg/mL | acs.orgumanitoba.ca |

| HL60 | Promyelocytic Human Leukemia | 5 μg/mL | acs.orgumanitoba.ca |

Interaction with Biological Systems and Protein Targets

The biological activity of a compound like this compound A is fundamentally governed by its interactions with various components within a biological system. ontosight.ai These interactions can include binding to specific protein targets, such as enzymes or receptors, which in turn modulates cellular pathways. ontosight.aibioscipublisher.com While this compound A is known to be a bioactive meroterpenoid, the specific protein targets it directly binds to have not been extensively detailed in the available research. nih.gov The study of the "interactome," or the complete set of molecular interactions in a cell, is crucial for understanding the mechanisms of action of such compounds. bioscipublisher.commdpi.com Identifying the precise protein-protein or protein-ligand interactions involving this compound A would be a critical step in fully characterizing its function and potential for therapeutic development. nih.gov

Molecular Mechanisms of Action in Cellular Pathways

The cytotoxic effects observed in cancer cell lines are the result of the compound's influence on critical cellular pathways. For many cytotoxic and antineoplastic agents, the induction of apoptosis, or programmed cell death, is a primary mechanism of action. researchgate.net This process involves a cascade of molecular events that lead to characteristic changes in the cell, including DNA fragmentation. researchgate.net

While specific studies detailing the complete signal transduction pathway affected by this compound A are limited, its demonstrated cytotoxicity against leukemia cell lines strongly suggests the activation of cell death pathways. researchgate.netacs.org Other cytotoxic metabolites isolated from fungi have been shown to induce apoptosis in HL-60 cells. acs.org It is plausible that this compound A functions similarly, potentially by interfering with signaling pathways that regulate cell survival and proliferation, leading to the initiation of an apoptotic cascade. However, further research is required to identify the specific molecular triggers and downstream effectors in the pathways modulated by this compound A.

Antineoplastic Activity Research in Model Systems

The research into this compound A's cytotoxic effects on L1210 and HL60 cells represents its initial evaluation for antineoplastic activity using in vitro model systems. nih.govacs.org These cell lines serve as fundamental models to screen for and study compounds that may have anti-cancer properties. nih.gov The term "antineoplastic" refers to the ability to prevent, inhibit, or halt the development of a neoplasm, or tumor. nih.govnih.gov The potent cytotoxicity demonstrated by this compound A in these leukemia cell models establishes it as a compound of interest for further antineoplastic research. researchgate.netacs.org These initial findings provide the basis for more complex studies in advanced model systems to better understand its potential efficacy against cancer.

Ecological Role and Environmental Interactions of Montadial a

Montadial A as a Fungal Secondary Metabolite in Forest Ecosystems

This compound A is produced as a secondary metabolite by the fungus Bondarzewia montana. nih.gov Unlike primary metabolites essential for growth and reproduction, secondary metabolites play crucial roles in how fungi interact with their environment. researchgate.netfrontiersin.org These functions can include defense against competitors or predators, communication, and mediating symbiotic or pathogenic relationships. researchgate.net

Bondarzewia montana is a fungus found in forest ecosystems, where it grows at the base of coniferous trees. wikipedia.orgmdpi.com It functions as both a saprotroph, decomposing wood, and a phytopathogen, causing a white rot in the roots and base of its host trees. wikipedia.orgmdpi.comnamyco.org In this context, the production of secondary metabolites like this compound A is an integral part of the fungus's survival strategy. These compounds can help the fungus establish itself, compete with other microorganisms in the soil and decaying wood, and facilitate the infection or decomposition process. mdpi.comnamyco.org The role of decomposer fungi is critical for nutrient cycling in forests, and the secondary metabolites they produce contribute to the complex chemical landscape of the forest floor. namyco.org

Potential Allelochemical Activity of this compound A

Allelopathy refers to the biological phenomenon where an organism produces biochemicals, known as allelochemicals, that influence the germination, growth, survival, and reproduction of other organisms. mdpi.com Research into the chemical ecology of forest fungi suggests that this compound A is a potential allelochemical. mdpi.com This hypothesis is based on the characteristics of its producer, B. mesenterica, which is noted as a phytopathogenic species, and the known cytotoxic properties of this compound A. nih.govmdpi.com

In a broad screening of 289 Japanese mushroom species for allelopathic potential, Bondarzewia mesenterica was identified as a species with significant inhibitory activity. mdpi.com The study highlights that phytopathogenic fungi are among those with strong allelopathic properties and specifically names this compound A as a potential contributor to these effects for B. mesenterica. mdpi.com Allelochemicals released by fungi can impact the surrounding plant life, potentially suppressing the growth of competing flora and influencing the composition of the plant community in the fungus's vicinity. mdpi.com

Phytotoxic Effects of this compound A

While this compound A has been documented to exhibit cytotoxic effects against animal cancer cell lines, specific studies detailing its direct phytotoxic effects—such as the inhibition of seed germination or root elongation in specific plant species—are not extensively detailed in current literature. nih.gov However, its role as a potential allelochemical produced by a phytopathogenic fungus strongly implies phytotoxic activity. mdpi.com

To understand the potential effects, it is useful to consider the phytotoxicity of other fungal meroterpenoids. Studies on meroterpenoids isolated from other fungi, such as Pseudopestalotiopsis theae, have demonstrated clear phytotoxic effects, including the inhibition of seed germination and the suppression of radicle and seedling growth in various plants. nih.gov These compounds often cause visible damage, such as necrotic lesions on leaves. nih.govmdpi.com Fungal phytotoxins can act through various mechanisms, including the generation of reactive oxygen species that damage plant cells. mdpi.com Given that this compound A is produced by a fungus that causes disease in trees, it is plausible that it functions as a phytotoxin, contributing to the pathogen's ability to weaken the host plant.

| Activity Type | Observation | Source Organism | Reference |

|---|---|---|---|

| Cytotoxicity | Exhibits cytotoxic effects against HL-60 cells. | Bondarzewia montana | nih.gov |

| Potential Allelopathy | Identified as a potential allelochemical due to the inhibitory effects of its source fungus. | Bondarzewia mesenterica | mdpi.com |

| Implied Phytotoxicity | Inferred from its role as a secondary metabolite in a phytopathogenic fungus. | Bondarzewia montana/mesenterica | mdpi.com |

Degradation Pathways and Environmental Fate (Conceptual)

Specific research on the environmental degradation pathways and ultimate fate of this compound A is not currently available. However, a conceptual understanding can be derived from the general principles governing the environmental fate of fungal secondary metabolites and other natural products.

Once released into the forest ecosystem, either through exudation from fungal hyphae or during the decomposition of the fungal biomass, this compound A would be subject to a variety of environmental processes. Its persistence and transport are influenced by its chemical properties and interactions with the soil matrix.

Conceptually, the environmental fate of a compound like this compound A would involve several key pathways:

Biotic Degradation: Soil microorganisms, including bacteria and other fungi, are the primary drivers of the breakdown of complex organic molecules. It is likely that various microbes possess the enzymatic capability to degrade this compound A, using it as a carbon source.

Abiotic Transformation: The molecule could undergo abiotic degradation through processes such as hydrolysis or photolysis, although the latter is less significant in the soil environment.

Sorption and Transport: this compound A may bind to soil organic matter and clay particles, which would reduce its bioavailability and mobility. Alternatively, it could be transported through the soil profile via water flow, potentially affecting organisms at different depths.

Theoretical and Computational Chemistry Studies of Montadial a

Molecular Modeling and Simulation of Montadial A

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. longdom.orgaimspress.com These methods are fundamental to understanding the three-dimensional structure and dynamic nature of a compound like this compound A.

Molecular dynamics (MD) and Monte Carlo (MC) simulations are the primary techniques used in this area. wikipedia.orgnih.gov An MD simulation would calculate the trajectory of atoms in this compound A over time by solving Newton's equations of motion, providing a view of its conformational flexibility and how it might change shape in different environments (e.g., in water versus a nonpolar solvent). nih.gov MC simulations, alternatively, would explore the conformational space by generating random new configurations and accepting them based on their energy, which is useful for sampling a wide range of possible shapes. wikipedia.org

For a study on this compound A, the process would involve:

Structure Preparation: Obtaining the 3D coordinates of this compound A.

Force Field Application: Assigning a molecular mechanics force field, which is a set of parameters and equations that defines the potential energy of the molecule based on its atomic positions. upc.edu This allows for the rapid calculation of forces between atoms.

Simulation: Running the MD or MC simulation for a sufficient duration to observe the molecule's behavior.

These simulations can reveal the most stable low-energy conformations of this compound A, identify flexible regions of the molecule, and analyze intramolecular interactions, such as hydrogen bonds, that stabilize its structure.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) | Predicted Stability |

|---|---|---|---|

| MA-Conf-01 | 0.00 | 178.5 | High |

| MA-Conf-02 | 1.25 | -65.2 | Moderate |

| MA-Conf-03 | 2.50 | 59.8 | Moderate |

| MA-Conf-04 | 4.75 | -120.1 | Low |

Quantum Chemical Calculations for Structural Insights and Reactivity Prediction

Quantum chemistry calculations, based on the principles of quantum mechanics, provide a more detailed description of a molecule's electronic structure than molecular mechanics. libretexts.org These methods are used to predict a wide range of properties, including molecular orbital energies, electron density distribution, and the energies of transition states, which are crucial for predicting chemical reactivity. rsc.org

Density Functional Theory (DFT) is a popular quantum chemical method due to its balance of accuracy and computational cost. imperial.ac.ukwikipedia.org For this compound A, DFT calculations could be used to:

Optimize Geometry: Determine the most stable 3D structure with high accuracy.

Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is critical for understanding where this compound A might interact with other molecules or biological targets.

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts, which can aid in confirming the compound's structure.

These calculations would offer fundamental insights into why this compound A is reactive and which parts of its structure are most likely to participate in chemical reactions. wikipedia.org

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate chemical reactivity |

| Dipole Moment | 2.1 Debye | Suggests moderate polarity |

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how a molecule's structure relates to its biological activity. wikipedia.orgcollaborativedrug.com Computational SAR approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, build mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological effects. alliedacademies.org

For this compound A, a hypothetical SAR study would involve designing a series of virtual analogues by modifying specific functional groups. For instance, one could modify the aldehyde groups or alter the length and saturation of the prenyl side chain.

The computational workflow would be:

Create a Library of Analogues: Design a set of virtual molecules based on the this compound A scaffold.

Calculate Molecular Descriptors: For each analogue, calculate a range of descriptors, such as electronic properties (from quantum chemistry), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). mdpi.com

Develop a QSAR Model: Use statistical methods to build a model that links these descriptors to a known activity (e.g., cytotoxicity).

Predict Activity of New Compounds: Use the model to predict the activity of new, unsynthesized analogues to prioritize which compounds should be synthesized and tested experimentally. alliedacademies.org

This in silico process accelerates the discovery of more potent or selective compounds by focusing laboratory efforts on the most promising candidates. alliedacademies.org

Binding Affinity Predictions and Target Interaction Modeling

Given this compound A's known cytotoxicity, a key computational goal is to identify its potential protein targets and predict the strength of their interaction. acsmedchem.org Molecular docking is the primary method used for this purpose. mdpi.com Docking algorithms predict the preferred orientation of a ligand (this compound A) when bound to a protein target and estimate the binding affinity, often expressed as a scoring function or binding energy. mdpi.comnih.gov

A hypothetical study to model this compound A's interactions would proceed as follows:

Target Selection: Choose a plausible protein target based on this compound A's known biological activity. For a cytotoxic compound, this could be an enzyme or receptor involved in cancer cell proliferation.

Molecular Docking: Use software to dock the 3D structure of this compound A into the active site of the target protein. The program would sample many possible conformations and orientations.

Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates binding affinity. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound A and the protein's amino acid residues. mdpi.com

Molecular Dynamics Simulation: To further refine the results and assess the stability of the predicted protein-ligand complex, a molecular dynamics simulation of the docked complex can be performed. nih.gov

These predictions can generate testable hypotheses about the mechanism of action of this compound A and guide further experimental validation. nih.govfrontiersin.org

| Parameter | Predicted Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys-78, Tyr-152, Phe-268 |

| Types of Interactions | Hydrogen bond with Lys-78; Hydrophobic interactions with Phe-268 |

| Predicted Inhibition Constant (Ki) | ~500 nM (nanomolar) |

Advanced Analytical Method Development for Montadial a Detection and Quantification

Development of High-Sensitivity and High-Selectivity Detection Methods

The development of analytical methods for Montadial A has focused on achieving both high sensitivity and selectivity to enable its reliable detection and quantification in potentially complex matrices, such as fungal extracts. Sensitivity refers to the ability to detect low concentrations of the analyte, while selectivity ensures that the signal measured is specific to this compound A and not other co-eluting or interfering compounds.

One notable characteristic of this compound A is its intense yellow color reaction with bases, which can serve as a simple detection indicator acs.org. Furthermore, this compound A exhibits a UV maximum at 312 nm in methanol (B129727), which shifts to 351 nm in the presence of bases acs.org. This distinct UV absorption profile is a key property utilized in its detection and analysis.

To enhance sensitivity and selectivity in chromatographic analysis, techniques such as derivatization have been employed. For instance, GC-MS analysis of this compound A involved the formation of a tris(trimethylsilyl) derivative, which likely improved its volatility and detection characteristics by mass spectrometry acs.org. Derivatization can also enhance selectivity by altering the chromatographic behavior of the analyte and providing a unique mass fragmentation pattern.

The choice of detection method in conjunction with separation techniques like chromatography is paramount for achieving high sensitivity and selectivity. Detectors such as UV-Vis and mass spectrometers, when coupled with efficient separation, allow for the specific identification and measurement of this compound A even in the presence of other compounds.

Chromatographic Methods beyond Isolation for Quantification (e.g., HPLC-UV, GC-MS for analysis)

Chromatographic methods play a vital role in the analysis of this compound A, not only for its isolation but also for its detection and quantification. These techniques separate this compound A from other components in a mixture based on differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a common and effective method for the analysis and quantification of compounds with UV absorbance, such as this compound A researchgate.netresearchgate.net. The UV detection of this compound A at its characteristic maximum wavelength (312 nm or 351 nm in the presence of base) allows for its specific monitoring during chromatographic separation acs.org. Analytical HPLC has been used to examine extracts and revealed the presence of other compounds with similar UV spectra to this compound A, highlighting the importance of chromatographic separation for accurate quantification acs.org. The concentration of a compound in HPLC-UV analysis is typically determined by comparing the peak area or height in the chromatogram to a calibration curve generated using known concentrations of the standard compound jfda-online.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique utilized in the analysis of this compound A acs.orglse.ac.uklibretexts.orgadvancedplatingtech.comspecac.com. GC-MS is particularly useful for the analysis of volatile or semi-volatile compounds. In the case of this compound A, GC-MS analysis was performed after derivatization to form a tris(trimethylsilyl) derivative acs.org. This step is often necessary to make less volatile compounds amenable to GC analysis. The GC component separates the derivatized this compound A based on its volatility and interaction with the stationary phase, while the mass spectrometer provides a mass spectrum that can be used for identification and quantification lse.ac.ukspecac.comnih.gov. The mass spectrum of the tris(trimethylsilyl) derivative of this compound A showed a molecular ion peak at m/z 436 acs.org. Quantification by GC-MS can be achieved by measuring the abundance of specific ions in the mass spectrum and comparing them to a calibration curve.

The combination of chromatographic separation with sensitive and selective detection methods like UV and MS is essential for accurate quantification of this compound A in complex biological or environmental samples.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods provide valuable information about the structure and concentration of this compound A based on its interaction with electromagnetic radiation. While techniques like High-Resolution Electron Ionization Mass Spectrometry (HREIMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy were primarily used for the structural elucidation of this compound A, some spectroscopic methods can also be applied for its quantitative analysis acs.orgkarary.edu.sdutdallas.edumit.edujchps.com.

Ultraviolet-Visible (UV-Vis) spectroscopy is a direct spectroscopic method that can be used for the quantitative analysis of this compound A, given its characteristic UV absorption acs.orglibretexts.orgdavuniversity.orglibretexts.org. The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution libretexts.org. By measuring the absorbance of a this compound A solution at its UV maximum wavelength and using a calibration curve prepared with known concentrations, the concentration of this compound A in a sample can be determined. The significant shift in the UV maximum observed in the presence of bases could potentially be exploited for specific detection or quantification in certain matrices acs.org.

While NMR spectroscopy is primarily a structural elucidation tool, quantitative NMR (qNMR) can be used for the quantitative analysis of compounds ox.ac.ukpsu.edudefence.gov.au. qNMR relies on the principle that the integrated signal intensity of an NMR peak is directly proportional to the number of nuclei giving rise to that signal ox.ac.ukpsu.edu. By comparing the integral of a specific peak in the 1H NMR spectrum of this compound A to the integral of a known amount of an internal standard, the concentration or purity of this compound A can be determined ox.ac.ukpsu.edu. Although the initial studies on this compound A reported 1H NMR data for structural assignment, the potential for applying qNMR for its quantification exists acs.org.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on characteristic vibrational frequencies libretexts.orgspecac.comwikipedia.orgmasterorganicchemistry.com. While IR is primarily qualitative for structure identification, quantitative IR analysis is possible by measuring the absorbance intensity of a specific band and relating it to concentration using calibration standards. The IR spectrum of this compound A shows characteristic bands for OH and α,β-unsaturated carbonyl groups acs.org, which could potentially be used for quantitative analysis if a suitable method is developed and validated.

Mass spectrometry, particularly in conjunction with chromatography (GC-MS or LC-MS), is a powerful tool for quantitative analysis lse.ac.uklibretexts.orgadvancedplatingtech.comspecac.comnih.gov. Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) modes in mass spectrometry can provide high sensitivity and selectivity for quantification by monitoring specific ions or fragmentation transitions characteristic of this compound A or its derivative nih.gov. The HREIMS data for this compound A provided a molecular ion peak [M]+ at m/z 220.0734 acs.org, which is crucial information for developing a quantitative MS method.

Future Research Directions and Conceptual Applications of Montadial a Research

Exploration of Undiscovered Analogues and Related Compounds from Natural Sources

As a natural product, Montadial A's isolation from Bondarzewia montana implies that similar or entirely new analogues might be produced by related fungal species or other organisms sharing comparable ecological niches. Investigating other polypore fungi, particularly within the genus Bondarzewia and allied orders such as Russulales, could lead to the discovery of novel compounds with potentially diverse or enhanced biological activities. nih.govipb.pt Given the historical significance of natural products as a source of therapeutic agents, a systematic exploration of fungal biodiversity, guided by bioassays to detect activity, could unveil new this compound analogues possessing distinct structural characteristics and biological profiles. researchgate.net This investigative effort could involve collecting samples from a variety of geographical regions and ecological environments where Bondarzewia species or other relevant fungi are found.

Design and Synthesis of Novel this compound A Derivatives with Tailored Bioactivity (Conceptual)

A significant conceptual direction for future research involves the rational design and synthesis of novel derivatives based on the core structure of this compound A. This approach aims to create compounds possessing improved potency, enhanced selectivity, or modified biological activities compared to the original compound. jmchemsci.commdpi.comanalis.com.my Considering this compound A's cytotoxic properties, derivatives could be engineered to target specific cancer cell lines more effectively or to minimize potential adverse effects on non-target cells. thieme-connect.com The presence of electrophilic centers in natural products like this compound A has been noted in the context of developing molecular COUPLrs, which are designed to form covalent bonds with proteins. biorxiv.org This observation suggests that targeted modifications to these reactive sites could yield derivatives with novel mechanisms of action, potentially enabling them to interact with specific protein targets relevant to disease pathways. biorxiv.org Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a series of compounds with systematic structural modifications, would be essential for this process. thieme-connect.com Computational modeling and in silico screening techniques could also play a crucial role in predicting the potential bioactivity of designed derivatives prior to their synthesis.

Investigation into Broader Ecological and Biotechnological Roles of this compound A

The identification of this compound A as a potential allelochemical points to a broader ecological function beyond its cytotoxic effects. mdpi.comresearchgate.net Further research is necessary to fully understand its role in natural ecosystems, particularly its interactions with plant life, microorganisms, and other fungi. mdpi.comresearchgate.net Exploring the mechanisms by which this compound A influences the growth and development of nearby organisms could shed light on its ecological importance and potential applications in sustainable agriculture or forestry, for example, as a naturally derived herbicide or an agent for modulating microbial communities. mdpi.com

From a biotechnological standpoint, investigating the biosynthetic pathway responsible for this compound A production in Bondarzewia mesenterica could provide opportunities for its sustainable production through fermentation processes or genetic engineering. researchgate.netstartus-insights.comnih.gov Understanding the specific enzymes and genes involved in its synthesis could facilitate the development of microbial cell factories capable of efficient and scalable production of this compound A and its analogues. researchgate.netnih.gov Moreover, the unique structural characteristics of this compound A might serve as inspiration for the development of novel biocatalysts or enzymatic methods for various industrial applications. researchgate.netresearchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of this compound A Biology (Conceptual)

Integrating multi-omics data holds significant potential for advancing a comprehensive understanding of this compound A's biological roles and mechanisms of action. frontiersin.orgmdpi.comnih.govfrontlinegenomics.com Applying techniques such as genomics, transcriptomics, proteomics, and metabolomics to Bondarzewia mesenterica could offer insights into the regulation of this compound A biosynthesis, the genetic underpinnings of its production, and the cellular processes involved. mdpi.comnih.gov

Q & A

How can researchers optimize the synthesis of Montadial to ensure reproducibility and purity for experimental consistency?

Answer:

Synthesis optimization requires a systematic approach:

- Parameter Control: Vary reaction conditions (temperature, solvent polarity, catalyst load) in controlled increments, and document outcomes using techniques like HPLC or NMR to track purity .

- Validation: Compare yields and spectral data with established protocols (e.g., literature precedents for analogous compounds) to identify deviations .

- Reproducibility: Replicate experiments across multiple batches and instruments, reporting mean values ± standard deviations for critical metrics (e.g., reaction time, yield) .

Basic Research Focus: Tailored for early-stage researchers establishing foundational synthesis protocols.

What methodological strategies are recommended to resolve contradictions in this compound’s reported biological activity across independent studies?

Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, dosage ranges, incubation times) from conflicting studies to isolate variables .

- Dose-Response Curves: Generate full dose-response data (IC50/EC50) under standardized conditions to quantify activity thresholds .

- Statistical Reconciliation: Apply ANOVA or Bayesian modeling to assess whether discrepancies fall within experimental error margins .

Advanced Research Focus: Targets researchers analyzing cross-study inconsistencies or refining mechanistic hypotheses.

How should computational models be validated against experimental data when predicting this compound’s pharmacokinetic properties?

Answer:

- Model Calibration: Use high-fidelity experimental data (e.g., LogP, plasma protein binding) to train molecular dynamics or QSAR models .

- Cross-Validation: Split datasets into training/testing subsets; report R² values and root-mean-square errors (RMSE) for key parameters like bioavailability .

- Sensitivity Analysis: Identify model parameters (e.g., solvation energy, binding affinity) with the greatest impact on predictions to prioritize experimental validation .

Advanced Research Focus: For computational chemists bridging in silico and empirical data.

What criteria should guide the selection of characterization techniques for this compound’s structural elucidation and stability assessment?

Answer:

- Multi-Technique Convergence: Combine XRD for crystallography, FTIR for functional groups, and mass spectrometry for molecular weight confirmation .

- Stability Profiling: Use accelerated stability studies (e.g., thermal gravimetric analysis, humidity chambers) with degradation products monitored via LC-MS .

- Data Triangulation: Ensure spectral interpretations align across techniques; resolve ambiguities with isotopic labeling or 2D NMR .

Basic Research Focus: Essential for confirming compound identity and integrity.

How can researchers design robust in vivo studies to investigate this compound’s tissue-specific effects while minimizing ethical concerns?

Answer:

- 3Rs Framework: Apply Replacement (cell-based assays for preliminary screening), Reduction (power analysis to determine minimum sample size), and Refinement (non-invasive imaging) .

- Endpoint Selection: Prioritize biomarkers (e.g., cytokine levels, histopathology) with established clinical relevance to reduce redundant animal use .

- Ethical Oversight: Submit protocols to institutional review boards (IRBs) and include ethics statements in publications .

Advanced Research Focus: For translational researchers balancing scientific rigor with ethical compliance.

What statistical approaches are most effective for analyzing non-linear relationships in this compound’s dose-dependent efficacy data?

Answer:

- Non-Parametric Tests: Use Spearman’s rank correlation or Kruskal-Wallis tests for non-normal distributions .

- Curve Fitting: Apply sigmoidal or Hill equation models to dose-response data; report goodness-of-fit metrics (e.g., AIC, adjusted R²) .

- Outlier Management: Predefine exclusion criteria (e.g., >3 SD from mean) and report excluded datapoints transparently .

Advanced Research Focus: For statisticians handling complex pharmacological datasets.

How should researchers address gaps in this compound’s mechanistic understanding when formulating hypotheses?

Answer:

- Comparative Analysis: Study structural analogs with known mechanisms (e.g., docking studies to predict binding sites) .

- Omics Integration: Pair transcriptomic/proteomic profiling with phenotypic assays to map pathways influenced by this compound .

- Iterative Hypothesis Testing: Use a cyclical design (hypothesis → targeted experiment → model refinement) to narrow mechanistic scope .

Advanced Research Focus: For interdisciplinary teams integrating molecular biology and systems pharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.